CB1 Receptor Antagonist Scaffold Differentiation: 2-Substituted Pyrazole-Piperidine Versus 3-Carboxamide-Pyrazole Architecture of Rimonabant
The target compound features a direct 2-piperidinyl linkage to the pyrazole ring, structurally distinct from the 3-carboxamide-piperidine architecture of rimonabant (SR141716A). In cannabinoid CB1 receptor pharmacology, rimonabant (N-piperidin-1-yl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) is the prototypic antagonist/inverse agonist with Ki values in the low nanomolar range [1]. However, SAR studies on 3-substituted pyrazole analogs reveal that replacing the carboxamide linker with alternative moieties or altering the piperidine attachment point can produce compounds that elicit cannabinoid agonist-like behavioral effects in mice via non-CB1, non-CB2 mechanisms—a qualitatively distinct pharmacological profile from rimonabant despite sharing the pyrazole-piperidine core [2]. The 2-(4-methyl-1H-pyrazol-3-yl)-piperidine scaffold of the target compound represents a different topological arrangement that may alter receptor binding geometry and functional selectivity, making it valuable for probing CB1 receptor pharmacology beyond the well-characterized rimonabant chemotype.
| Evidence Dimension | Scaffold architecture and inferred pharmacological differentiation |
|---|---|
| Target Compound Data | 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride; direct 2-piperidinyl-pyrazole linkage without carboxamide spacer |
| Comparator Or Baseline | Rimonabant (SR141716A): N-piperidin-1-yl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide; 3-carboxamide-piperidine linkage; Ki ~1-10 nM at CB1 receptor |
| Quantified Difference | Structural topology differs: attachment site on piperidine (2- vs 1- via carboxamide) and substitution pattern (direct C-C bond vs carboxamide linker). Class-level inference: 3-substituted pyrazole analogs can exhibit non-CB1, non-CB2 agonist-like effects distinct from rimonabant's CB1 antagonism. |
| Conditions | Class-level SAR analysis based on published rimonabant analog studies [2]; no direct head-to-head data for this specific compound |
Why This Matters
For CB1 receptor research programs seeking novel chemotypes beyond the rimonabant carboxamide series, this compound offers a structurally distinct scaffold that may access different pharmacological space and mitigate rimonabant-associated liabilities.
- [1] Rinaldi-Carmona M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. View Source
- [2] Wiley JL, et al. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. J Pharmacol Exp Ther. 2012;340(2):433-444. View Source
